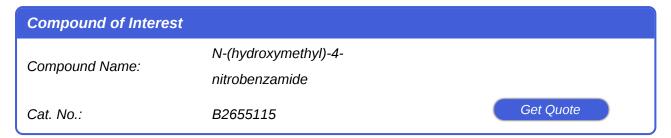


A Spectroscopic Comparison of N-(hydroxymethyl)-4-nitrobenzamide and Its Precursors

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This guide provides a detailed spectroscopic comparison of the chemical compound **N- (hydroxymethyl)-4-nitrobenzamide** with its precursors, 4-nitrobenzamide and paraformaldehyde. The analysis focuses on Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹3C NMR) data. This information is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification.

Data Presentation

The following tables summarize the key spectroscopic data for **N-(hydroxymethyl)-4-nitrobenzamide** and its precursors. The data for the precursors are derived from experimental sources, while the data for the product are predicted based on the expected chemical transformations.

Table 1: Comparative FT-IR Data (cm⁻¹)



Compo	O-H Stretch	N-H Stretch	C-H (Aromat ic)	C=O Stretch	N-O (Nitro)	C-N Stretch	C-O Stretch
4- Nitrobenz amide	-	~3400, ~3200	~3100	~1664	~1525, ~1345	~1321	-
Paraform aldehyde	~3370 (end- groups)	-	-	-	-	-	~1100- 900
N- (hydroxy methyl)-4 - nitrobenz amide (Predicte d)	~3400 (broad)	-	~3100	~1670	~1525, ~1345	~1330	~1050

Table 2: Comparative ¹H NMR Data (ppm)



Compound	Aromatic Protons (H)	Amide Protons (- CONH ₂)	Methylene Protons (- NCH ₂ O-)	Hydroxyl Proton (- OH)	Methyleneo xy Protons (-OCH ₂ O-)
4- Nitrobenzami de (in Acetone-d ₆)	~8.49 (d), ~8.21 (d)	~7.83 (s, br), ~7.00 (s, br)	-	-	-
Paraformalde hyde (in DMSO-d ₆)	-	-	-	-	~3.3 (s)[1]
N- (hydroxymeth yl)-4- nitrobenzami de (Predicted in DMSO-d ₆)	~8.4 (d), ~8.2 (d)	-	~4.8 (d)	~6.0 (t)	-

Note: The signals for amide and hydroxyl protons are often broad and their chemical shifts can vary with solvent, concentration, and temperature. They can also exchange with D₂O.

Table 3: Comparative ¹³C NMR Data (ppm)



Compound	Carbonyl Carbon (C=O)	Aromatic Carbons (C)	Methylene Carbon (- NCH₂O-)	Methyleneoxy Carbons (- OCH₂O-)
4- Nitrobenzamide (in Acetone-d ₆)	~167.5[2]	~150.7, ~141.2, ~129.9, ~124.3[2]	-	-
Paraformaldehyd e (in solution)	-	-	-	~80-90
N- (hydroxymethyl)- 4-nitrobenzamide (Predicted)	~168.0	~150.5, ~141.0, ~130.0, ~124.5	~65-70	-

Spectroscopic Analysis

The synthesis of **N-(hydroxymethyl)-4-nitrobenzamide** from 4-nitrobenzamide and paraformaldehyde results in distinct and predictable changes in their respective spectra.

- FT-IR Spectroscopy: The most significant change is the disappearance of the characteristic N-H stretching bands of the primary amide in 4-nitrobenzamide (around 3400 and 3200 cm⁻¹) and the appearance of a broad O-H stretching band (around 3400 cm⁻¹) for the hydroxymethyl group in the product. The strong C-O stretching from the polyoxymethylene structure of paraformaldehyde is replaced by a C-O stretch in the product at a different wavenumber (~1050 cm⁻¹). The carbonyl (C=O) and nitro (N-O) group absorptions remain relatively consistent, with minor shifts possible due to changes in the electronic environment.
- ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the key indicators of a successful reaction are the disappearance of the two broad singlets corresponding to the -CONH² protons of 4-nitrobenzamide[2]. Concurrently, new signals appear for the N-(hydroxymethyl) group: a triplet for the hydroxyl proton (-OH) and a doublet for the methylene protons (-NCH²-), with coupling between them. The aromatic protons of the 4-nitrobenzamide moiety are expected to remain in a similar region but may experience slight shifts. The singlet observed for the repeating units of paraformaldehyde in solution will be absent in the purified product's spectrum[1].



• ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the product is distinguished by the appearance of a new signal in the 65-70 ppm range, corresponding to the methylene carbon of the hydroxymethyl group (-NCH²OH). The signals for the aromatic carbons and the carbonyl carbon of the 4-nitrobenzamide backbone will be present, with minor shifts compared to the starting material[2]. The characteristic signal for the methyleneoxy carbons of paraformaldehyde (around 80-90 ppm) will be absent.

Experimental Protocols

1. Synthesis of N-(hydroxymethyl)-4-nitrobenzamide

This protocol is adapted from established methods for the N-hydroxymethylation of amides[3].

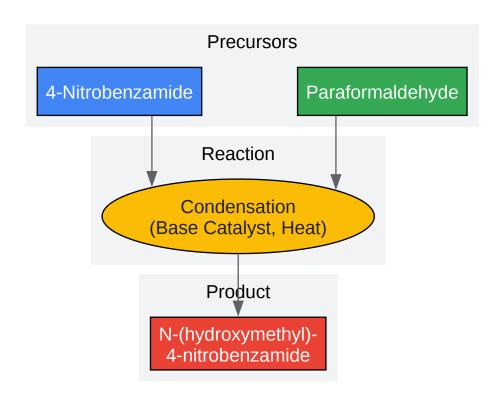
- Materials: 4-nitrobenzamide, paraformaldehyde (or 37% aqueous formaldehyde), potassium carbonate, ethanol, water.
- Procedure:
 - In a round-bottom flask, suspend 4-nitrobenzamide (1 equivalent) in a mixture of ethanol and water.
 - Add paraformaldehyde (1.5 equivalents) and a catalytic amount of potassium carbonate (e.g., 0.1 equivalents).
 - Heat the mixture to reflux (approximately 80-90 °C) with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture in an ice bath.
 - The product, N-(hydroxymethyl)-4-nitrobenzamide, will precipitate as a solid.
 - Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
 - Recrystallize from an appropriate solvent (e.g., an ethanol/water mixture) to obtain the purified product.
- 2. Spectroscopic Characterization



- FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer. Solid samples are analyzed using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.



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Caption: Synthesis of **N-(hydroxymethyl)-4-nitrobenzamide**.

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